REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[CH2:15]([O:14][P:13]([CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)([O:17][CH2:18][CH3:19])=[O:20])[CH3:16]
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Name
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|
Quantity
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12.5 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C(=O)OC)C=C1
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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P(OCC)(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the solution was concentrated under vacuum
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Type
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CUSTOM
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Details
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Purification by chromatography (silica gel, 0-2% methanol in dichloromethane)
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Name
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Type
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product
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Smiles
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C(C)OP(=O)(OCC)CC1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |